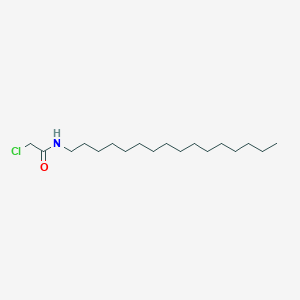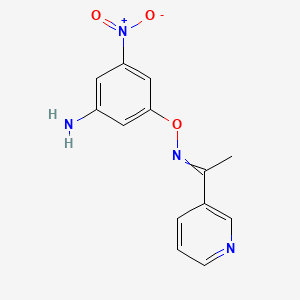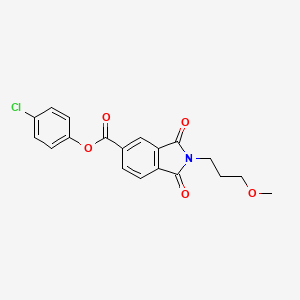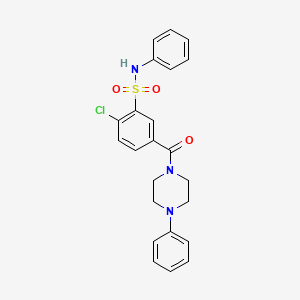
2-chloro-N-hexadecylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-hexadecylacetamide is an organic compound with the molecular formula C18H36ClNO It is a member of the acetamide family, characterized by the presence of a chloro group and a long hexadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-hexadecylacetamide typically involves the reaction of hexadecylamine with chloroacetyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:
Hexadecylamine+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of thionyl chloride as a catalyst can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-hexadecylacetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of substituted acetamides.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form hexadecylamine and chloroacetic acid.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides.
Hydrolysis: Hexadecylamine and chloroacetic acid.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives of the compound.
Scientific Research Applications
2-chloro-N-hexadecylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-hexadecylacetamide involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to bind to ergosterol in the fungal plasma membrane, disrupting membrane integrity and leading to cell death . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase, an enzyme crucial for DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylacetamide
- 2-chloro-N-methylacetamide
- 2-chloro-N-phenylacetamide
Uniqueness
2-chloro-N-hexadecylacetamide is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This long chain enhances its hydrophobicity, making it more suitable for applications in non-polar environments and improving its interaction with lipid membranes.
Properties
Molecular Formula |
C18H36ClNO |
|---|---|
Molecular Weight |
317.9 g/mol |
IUPAC Name |
2-chloro-N-hexadecylacetamide |
InChI |
InChI=1S/C18H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(21)17-19/h2-17H2,1H3,(H,20,21) |
InChI Key |
KRKPRSUDRPSDCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-{[2-(4-methylphenoxy)ethyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B12476668.png)
![5-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-6-methylpyrimidine-2,4-diol](/img/structure/B12476673.png)


![N-(4-bromophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12476689.png)
![3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12476701.png)


![2-methoxy-5-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12476728.png)
![2-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12476736.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12476742.png)
![4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid](/img/structure/B12476743.png)
![N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12476751.png)
![1-{N-benzyl-N-[(5-chloro-2-methoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide](/img/structure/B12476752.png)
